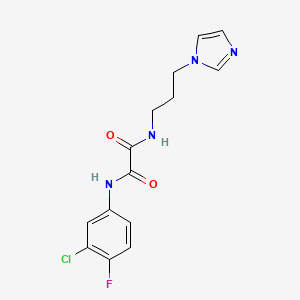
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one (FHMIDI) is an organic compound that has gained increasing attention in the scientific community due to its potential applications in a variety of fields. This compound is a member of the indane class of compounds, which are characterized by the presence of a 1H-inden-1-one (1H-inden-1-one) moiety. FHMIDI has been studied extensively in the past few years and has been found to possess a wide range of properties, including its ability to act as an inhibitor of certain enzymes, its ability to induce apoptosis, and its potential to act as a therapeutic agent for certain diseases.
Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
- Synthesis of Related Compounds : A method for the synthesis of compounds similar to 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one, which are intermediates for anticancer drugs, has been established. This involves optimized synthesis steps with a total yield of 63.69% (Zhang et al., 2019).
Pharmacological Aspects
Antibacterial Agents : Research on pyridonecarboxylic acids, which include analogs of the compound , has shown that certain derivatives exhibit significant antibacterial activity. These findings are crucial for developing new antibacterial drugs (Egawa et al., 1984).
Kinamycin Antibiotics : Studies involving the synthesis of kinamycin antibiotics, which include derivatives of this compound, provide insights into novel antibiotic development (Kitani et al., 2002).
Dopamine Receptor Agonists : Synthesis of related compounds has shown potential as D2-like dopamine receptor agonists, indicating possible applications in neurological disorders (Di Stefano et al., 2005).
G Protein-Coupled Receptor Agonists : The compound and its derivatives have been identified as potent G protein-coupled receptor 119 (GPR119) agonists, highlighting their potential in probing pharmacological effects (Sakairi et al., 2012).
Bioactivity and Anticancer Research
Bioactivity Studies : Research on benzenesulfonamides derivatives of the compound has revealed cytotoxic activities and potential as carbonic anhydrase inhibitors, which are crucial for anti-tumor studies (Gul et al., 2016).
Antitumor Activity : Studies on triazoloquinazolin-5(4H)-one derivatives of the compound have shown promise in antitumor activities, especially in the context of human hepatoma and melanoma cells (Zhou et al., 2021).
Molecular Studies and Chemical Behavior
NMR Studies of Chiral Discrimination : Research on derivatives of this compound has contributed to understanding chiral discrimination in liquid chromatography, which is important in pharmaceuticals (Yashima et al., 1996).
Thermal Behavior of Binary Mixtures : Investigation of binary mixtures involving laterally substituted derivatives has provided insights into the thermal behavior of molecular structures, which is vital in material science (Ahmed, 2016).
Intramolecular Bifurcate Hydrogen Bond Studies : The study of derivatives involving a bifurcated hydrogen bond has contributed to understanding molecular interactions and bond strengths, which is significant in chemical synthesis (Sigalov et al., 2017).
Propiedades
IUPAC Name |
4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLKHHZAUIDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
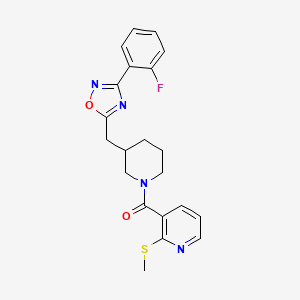
![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)
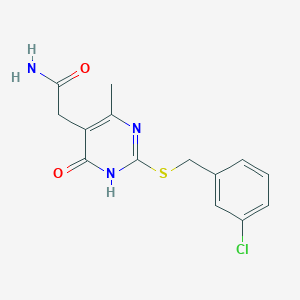


![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
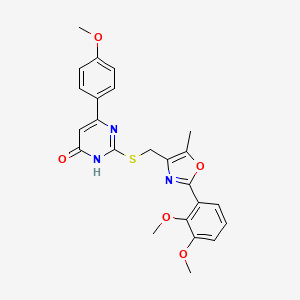
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

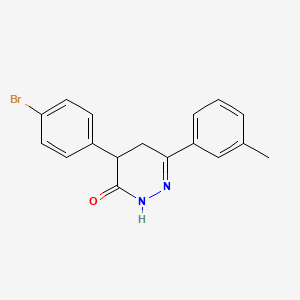
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
